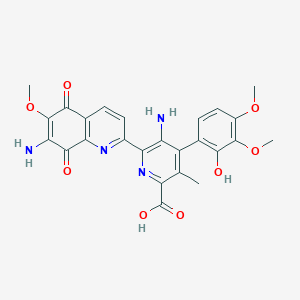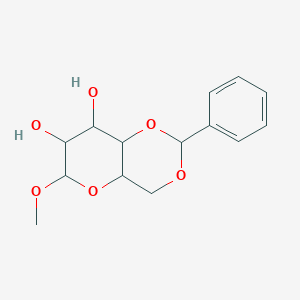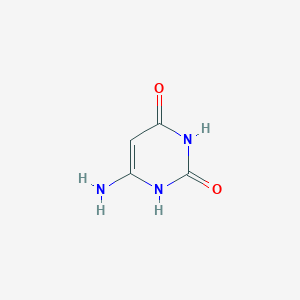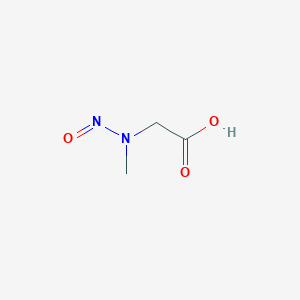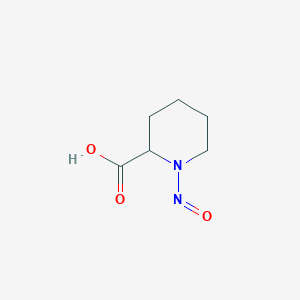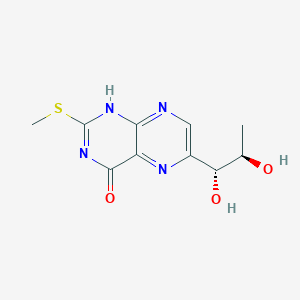
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine
Übersicht
Beschreibung
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, also known as 7,8-Dihydroneopterin 3’-triphosphate, is a compound involved in several biological pathways . It is an intermediate in tetrahydrobiopterin biosynthesis and is transformed by 6-pyruvoyltetrahydropterin synthase into 6-pyruvoyl-tetrahydropterin .
Synthesis Analysis
The synthesis of this compound involves complex biochemical reactions. Ascorbic acid enhances the activity of endothelial nitric-oxide synthase (eNOS) by increasing intracellular tetrahydrobiopterin, which is a crucial cofactor for eNOS . This process involves time- and dose-dependent intracellular ascorbic acid accumulation .Chemical Reactions Analysis
The specific chemical reactions involving this compound are complex and involve multiple steps. It plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for various enzymes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Hydroxy-6-mercaptopyrimidines, which are structurally related to 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, have been synthesized through a reaction using a dithioester as the three-carbon fragment. This process, carried out in dioxane, yields products with substituted amino, methyl, or phenyl groups in position 2 (Snyers et al., 2010).
Conformational Studies
- NMR studies have been conducted on compounds like 5,6,7,8-tetrahydrobiopterin, which have similar configurations to 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine. These studies provide insights into the solution conformation of such compounds at neutral pH (Martínez et al., 2000).
Lipid Peroxidation Studies
- 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product, is closely related to the compound of interest. It's known for its reactivity and cytotoxicity, and is a focus of studies related to inflammatory conditions like atherosclerosis (Spickett, 2013).
Synthesis of Biologically Active Compounds
- Research has also explored the synthesis of new compounds using 4-hydroxythiophenol, which could be relevant to understanding the chemical behavior of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine. These synthesized compounds show promising antibacterial and antifungal activity (Karabasanagouda et al., 2009).
Application in Coordination Polymers
- The self-assembly of related compounds with metal salts under hydrothermal conditions has been studied to create novel coordination polymers. These studies provide a framework for understanding the potential applications of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine in materials science (Gao et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)/t4-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMPVLRJGFJVIO-FBCQKBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

